molecular formula C16H17F3N4O4S B2885086 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane CAS No. 1903497-09-5

1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane

Cat. No.: B2885086
CAS No.: 1903497-09-5
M. Wt: 418.39
InChI Key: YDDSOJXFBCQNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane is a complex organic molecule that features a combination of imidazole, sulfonyl, diazepane, and trifluoromethoxy phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and diazepane intermediates, followed by sulfonylation and coupling with the trifluoromethoxy phenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole or diazepane moieties.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The trifluoromethoxy phenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, the compound might be investigated for its interactions with various biomolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

Medicine

Medicinally, the compound could be explored for its efficacy in treating specific diseases or conditions, given its unique structural features that may interact with biological targets.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methoxyphenyl)methanone
  • (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, 1-(1H-imidazole-4-sulfonyl)-4-[2-(trifluoromethoxy)benzoyl]-1,4-diazepane stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-[2-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O4S/c17-16(18,19)27-13-5-2-1-4-12(13)15(24)22-6-3-7-23(9-8-22)28(25,26)14-10-20-11-21-14/h1-2,4-5,10-11H,3,6-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDSOJXFBCQNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.